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Introduction

Dihydrorhodamine 6G (DHR 6G) is a valuable fluorescent probe for the detection and
guantification of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide
(H202). As the reduced and non-fluorescent precursor to Rhodamine 6G, DHR 6G readily
permeates cell membranes.[1][2] Once inside the cell, it is oxidized by ROS, primarily in the
mitochondria, to the highly fluorescent Rhodamine 6G.[1][3] This conversion allows for the
sensitive measurement of intracellular H202 levels using techniques such as fluorescence
microscopy and flow cytometry. These application notes provide detailed protocols for the use
of DHR 6G in assessing intracellular H202 production, a key biomarker in studies related to
oxidative stress, drug toxicity, and cellular signaling.

Principle of Detection

The underlying principle of DHR 6G as an intracellular H202 indicator is a two-step process.
First, the non-fluorescent DHR 6G is actively taken up by cells. Second, in the presence of
H20:2 and peroxidases, DHR 6G is oxidized to Rhodamine 6G, a compound that exhibits strong
green fluorescence. The intensity of this fluorescence is directly proportional to the amount of
intracellular H202.
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Caption: Oxidation of Dihydrorhodamine 6G to fluorescent Rhodamine 6G.

Data Presentation

The following tables summarize key quantitative parameters for the application of
Dihydrorhodamine 6G in measuring intracellular hydrogen peroxide.

Table 1: Reagent Preparation and Storage

Stock Solution .
. . Working
Reagent Concentration & Storage Conditions .
Concentration
Solvent

-20°C or -80°C,

_ protected from light _
) ) 1-10 mM in DMSO or ] ) 1-20 pM in serum-free
Dihydrorhodamine 6G and moisture. Aliquot )
DMF ) medium or PBS
to avoid freeze-thaw

cycles.[3]

Table 2: Experimental Parameters for Different Platforms
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Parameter

Fluorescence Microscopy

Flow Cytometry

Cell Type

Adherent or Suspension Cells

Suspension Cells or

Trypsinized Adherent Cells

DHR 6G Incubation Time

20-60 minutes

15-30 minutes

Temperature

37°C

37°C

Positive Control

50-200 pM H20:2 for 15-30

minutes

50-200 uM H20: for 15-30
minutes

Negative Control

Unstimulated cells, cells pre-

treated with antioxidants (e.g.,

N-acetylcysteine)

Unstimulated cells, cells pre-
treated with antioxidants (e.g.,

N-acetylcysteine)

Excitation/Emission (nm)

~528 / ~551

~488 / ~530 (FITC channel)

Experimental Protocols
Protocol 1: Detection of Intracellular H202 by
Fluorescence Microscopy

This protocol is suitable for the qualitative and semi-quantitative analysis of intracellular H20:z in

adherent or suspension cells.

Materials:

e Dihydrorhodamine 6G (DHR 6G)

o Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

e Phosphate-buffered saline (PBS)

» Cell culture medium (serum-free for incubation)

e Hydrogen peroxide (H20:2) for positive control

o N-acetylcysteine (NAC) for negative control (optional)
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o Adherent cells cultured on coverslips or in imaging-compatible plates, or suspension cells
Procedure:
o Reagent Preparation:

o Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF.
Store in aliquots at -20°C or -80°C, protected from light.

o On the day of the experiment, dilute the DHR 6G stock solution to a final working
concentration of 5-10 uM in serum-free cell culture medium or PBS.

o Cell Preparation:

o Adherent Cells: Plate cells on sterile glass coverslips or in imaging-grade multi-well plates
and culture until they reach the desired confluency.

o Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend
the cell pellet in serum-free medium.

e Experimental Treatment:

o (Optional) Pre-treat cells with your compound of interest or with a negative control (e.g., 5
mM NAC) for the desired duration.

o For a positive control, treat a separate group of cells with 200 uM H202 for 30 minutes
prior to or during DHR 6G labeling.

e DHR 6G Loading:
o Remove the culture medium and wash the cells once with warm PBS.

o Add the DHR 6G working solution to the cells and incubate for 30-60 minutes at 37°C in
the dark.

e Washing:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Applicat?qn

Check Availability & Pricing

o Remove the DHR 6G solution and wash the cells two to three times with warm PBS or
serum-free medium to remove excess probe.

e Imaging:
o Immediately image the cells using a fluorescence microscope equipped with a filter set

appropriate for Rhodamine 6G (Excitation/Emission: ~528 nm / ~551 nm).
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Prepare DHR 6G Working Solution Prepare Cell Culture
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:
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Caption: Workflow for fluorescence microscopy-based H20:2 detection.
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Protocol 2: Quantification of Intracellular H202 by Flow
Cytometry

This protocol allows for the quantitative analysis of intracellular H202 in a large population of
cells.

Materials:

Dihydrorhodamine 6G (DHR 6G)

e Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
e Phosphate-buffered saline (PBS)

e Cell culture medium (serum-free for incubation)

» Hydrogen peroxide (H202) for positive control

» N-acetylcysteine (NAC) for negative control (optional)

e Suspension cells or adherent cells to be detached

e FACS tubes

Procedure:

e Reagent Preparation:

o Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF.
Store in aliquots at -20°C or -80°C, protected from light.

o On the day of the experiment, dilute the DHR 6G stock solution to a final working
concentration of 5-10 uM in serum-free cell culture medium or PBS.

o Cell Preparation:

o Harvest cells and adjust the cell density to 1 x 10° cells/mL in pre-warmed serum-free
medium.
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o For adherent cells, gently detach them using trypsin-EDTA, wash with complete medium to
neutralize trypsin, and then resuspend in serum-free medium.

o Experimental Treatment:

o Aliquot 500 pL of the cell suspension into FACS tubes.

o (Optional) Add your compound of interest or a negative control (e.g., 5 mM NAC) and
incubate for the desired time.

o For a positive control, add 100 uM H20:2 to a separate tube.

e DHR 6G Loading:

o Add the DHR 6G working solution to each tube and incubate for 20-30 minutes at 37°C in
the dark.

e Washing:

o Centrifuge the cells at 300 x g for 5 minutes at 4°C.

o Discard the supernatant and resuspend the cell pellet in 500 puL of cold PBS.

o Repeat the wash step.

e Flow Cytometry Analysis:

o Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the
emission in the FITC channel (~530 nm).

o Record the mean fluorescence intensity (MFI) for each sample.
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Caption: Workflow for flow cytometry-based H202 quantification.

Signaling Pathway Visualization

DHR 6G can be employed to investigate the role of H202 in various signaling pathways. For
instance, the activation of receptor tyrosine kinases (RTKs) by growth factors can lead to the
production of intracellular H202 by NADPH oxidases (NOX), which in turn can modulate
downstream signaling cascades like the MAPK/ERK pathway.
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Caption: H20:2 production in growth factor signaling measured by DHR 6G.
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Concluding Remarks

Dihydrorhodamine 6G is a reliable and sensitive tool for the measurement of intracellular
hydrogen peroxide. The protocols provided herein offer a starting point for researchers to tailor
the assay to their specific cell types and experimental questions. Careful optimization of probe
concentration and incubation time is recommended for each new experimental system to
ensure accurate and reproducible results. The comparison of DHR 6G with other ROS probes
like DHR 123 suggests that while DHR 6G is effective, DHR 123 may offer superior
fluorescence intensity in some cell types. Therefore, the choice of probe may depend on the
specific application and the required sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1221386?utm_src=pdf-body
https://www.benchchem.com/product/b1221386?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536563/
https://file.medchemexpress.com/batch_PDF/HY-D0309/Rhodamine-6G-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/dihydrorhodamine-6g.html
https://www.benchchem.com/product/b1221386#measuring-intracellular-hydrogen-peroxide-with-dihydrorhodamine-6g
https://www.benchchem.com/product/b1221386#measuring-intracellular-hydrogen-peroxide-with-dihydrorhodamine-6g
https://www.benchchem.com/product/b1221386#measuring-intracellular-hydrogen-peroxide-with-dihydrorhodamine-6g
https://www.benchchem.com/product/b1221386#measuring-intracellular-hydrogen-peroxide-with-dihydrorhodamine-6g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1221386?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

